L2H2-6OTD intermediate-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

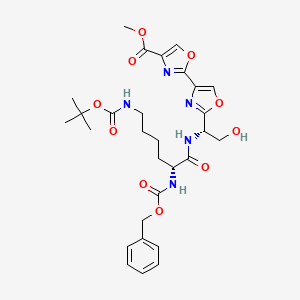

C29H37N5O10 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1 |

InChI Key |

DATABLNFUGRURX-UXHICEINSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of L2H2-6OTD Intermediate-3 and its Synthetic Pathway

This technical guide provides a detailed overview of the structure and synthesis of key intermediates in the preparation of the G-quadruplex ligand L2H2-6OTD-dimer. The focus is on the synthetic precursors and their transformation into the final dimeric compound, which has shown significant efficacy in stabilizing long telomeric DNAs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structures of L2H2-6OTD and its Dimer

L2H2-6OTD, a macrocyclic hexaoxazole, serves as a foundational monomer for the synthesis of its dimeric form. The dimer, referred to as L2H2-6OTD-dimer (compound 3 in several studies), exhibits enhanced biological activity, including potent telomerase inhibition.[1][2] The structures of the monomer and dimer are crucial for understanding their interaction with telomeric G-quadruplexes.

-

L2H2-6OTD (2) : A derivative of the 6OTD series characterized by an amine group on its side chain. This compound interacts strongly with telomeric DNA.[1]

-

L2H2-6OTD-dimer (3) : A dimeric form of L2H2-6OTD, which has been synthesized to improve binding properties with long telomeric DNAs.[1]

Synthetic Pathway to L2H2-6OTD-dimer (3)

The synthesis of the L2H2-6OTD-dimer (3 ) involves a multi-step process starting from a protected diamine precursor. The key intermediates in this pathway are detailed below.

Table 1: Key Intermediates in the Synthesis of L2H2-6OTD-dimer (3)

| Compound Number | Chemical Name/Description | Role in Synthesis |

| 4 | Cbz protected diamine | Starting material |

| 5 | 2-nitrobenzenesulfonyl (Ns) protected amine | Intermediate after deprotection of Cbz and protection with Ns |

| 6 | Dimer linked with 1,2-bis(2-iodoethoxy)ethane | Dimerization product of compound 5 |

| 7 | Boc protected dimer | Intermediate after conversion of Ns groups to Boc groups |

| 3 | L2H2-6OTD-dimer | Final product after deprotection of Boc groups |

Detailed Experimental Protocols

The following protocols are based on the described synthesis of the L2H2-6OTD-dimer (3 ).[1]

Step 1: Synthesis of Intermediate 5

-

The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Pd(OH)₂ catalyst.

-

The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .

-

The overall yield from compound 4 to 5 is 69%.[1]

Step 2: Synthesis of Dimer 6

-

Diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane.

-

The reaction is carried out in the presence of potassium carbonate.

-

Dimer 6 is obtained in a 53% yield.[1]

Step 3: Synthesis of Intermediate 7

-

The two Ns groups in dimer 6 are converted to Boc groups.

-

This is achieved by treatment with thiophenol followed by the addition of (Boc)₂O.

-

This two-step process results in a 71% yield of compound 7 .[1]

Step 4: Synthesis of L2H2-6OTD-dimer (3)

-

All four Boc groups in compound 7 are deprotected.

-

The deprotection is performed using trifluoroacetic acid (TFA).

-

The final product, L2H2-6OTD-dimer (3 ), is obtained in a 99% yield.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final L2H2-6OTD-dimer.

Caption: Synthetic pathway for L2H2-6OTD-dimer (3).

Biological Activity and Significance

L2H2-6OTD and its dimer are potent G-quadruplex ligands that stabilize these structures in telomeric DNA. The stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, making these compounds promising candidates for anti-cancer therapies.[3][4] The L2H2-6OTD-dimer (3 ) has demonstrated superior stabilization efficacy for long telomeric DNAs compared to its monomeric counterpart (2 ) and exhibits potent telomerase inhibitory activity with an IC₅₀ value of 7.6 nM.[1][2] This enhanced activity is attributed to its ability to interact with each 24-base unit of the long telomeric DNA, inducing an anti-parallel G-quadruplex structure.[1]

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biological activity of G-quadruplex DNA binding papaverine-derived ligand in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of L2H2-6OTD Intermediate-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

L2H2-6OTD intermediate-3, a dimeric macrocyclic hexaoxazole, demonstrates a potent anti-cancer mechanism of action centered on the stabilization of G-quadruplex (G4) DNA structures within telomeres. This stabilization effectively inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.

Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The primary mechanism of action of this compound, hereafter referred to as L2H2-6OTD-dimer (3), involves its high-affinity binding to and stabilization of G-quadruplex structures in the G-rich single-stranded overhangs of telomeric DNA.[1][2] These four-stranded DNA structures, formed from guanine-rich sequences, act as a physical block to the telomerase enzyme, preventing it from elongating the telomeres.

The dimeric nature of L2H2-6OTD-dimer (3) is crucial to its enhanced efficacy compared to its monomeric precursor, L2H2-6OTD (2). The dimer is capable of interacting with and stabilizing long telomeric DNA sequences, inducing an anti-parallel G4 conformation.[1][2] This enhanced stabilization leads to a more potent inhibition of telomerase activity.

The direct consequence of this G-quadruplex stabilization is the significant inhibition of telomerase. In vitro studies have demonstrated that L2H2-6OTD-dimer (3) exhibits a potent inhibitory effect on telomerase with a half-maximal inhibitory concentration (IC50) of 7.5 nM.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data that substantiates the mechanism of action of L2H2-6OTD-dimer (3).

| Parameter | Value | Method | Reference |

| Telomerase Inhibition (IC50) | 7.5 nM | TRAP Assay | [2] |

| G-Quadruplex Stabilization (ΔTm) | +16 °C | CD Melting | [3] |

Signaling Pathways and Cellular Consequences

The stabilization of G-quadruplexes and subsequent inhibition of telomerase by L2H2-6OTD-dimer (3) initiates a cascade of downstream cellular events, ultimately leading to anti-proliferative effects in cancer cells.

The inhibition of telomerase leads to the progressive shortening of telomeres with each cell division. Critically short telomeres are recognized by the cell as DNA damage, triggering a DNA Damage Response (DDR). This, in turn, can lead to cell cycle arrest, cellular senescence (a state of irreversible growth arrest), or apoptosis (programmed cell death), thereby halting the proliferation of cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of L2H2-6OTD-dimer (3).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is utilized to qualitatively assess the binding of L2H2-6OTD-dimer (3) to G-quadruplex DNA.

Protocol:

-

DNA Preparation: A single-stranded telomeric DNA oligonucleotide (e.g., telo48, 72, or 96) is end-labeled with a fluorescent dye.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of L2H2-6OTD-dimer (3) in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

-

Electrophoresis: The samples are loaded onto a native polyacrylamide gel. Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent denaturation of the DNA-ligand complex.

-

Visualization: The gel is imaged using a fluorescence scanner to visualize the DNA bands. A shift in the mobility of the DNA band in the presence of the ligand, compared to the free DNA, indicates binding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the conformational changes in telomeric DNA upon binding of L2H2-6OTD-dimer (3).

Protocol:

-

Sample Preparation: A solution of telomeric DNA is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

CD Spectra Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) over a wavelength range of 220-320 nm before and after the addition of L2H2-6OTD-dimer (3).

-

Data Analysis: The characteristic CD spectrum of an anti-parallel G-quadruplex shows a positive peak at around 295 nm and a negative peak around 260 nm. Changes in the CD spectrum upon ligand addition provide evidence for the induction and stabilization of a specific G4 conformation.

CD Melting Assay

This assay is used to quantify the thermal stabilization of the G-quadruplex structure by L2H2-6OTD-dimer (3).

Protocol:

-

Sample Preparation: Samples of telomeric DNA are prepared in buffer, both in the absence and presence of a saturating concentration of L2H2-6OTD-dimer (3).

-

Thermal Denaturation: The CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) is monitored as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is determined from the resulting melting curve. An increase in the Tm in the presence of the ligand (ΔTm) indicates stabilization of the G-quadruplex structure.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD-dimer (3).[4][5]

Protocol:

-

Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line.

-

Telomerase Extension: The cell lysate is incubated with a substrate oligonucleotide (TS primer) and dNTPs in the presence of varying concentrations of L2H2-6OTD-dimer (3). If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting DNA ladder is proportional to the telomerase activity. A decrease in the intensity of the ladder in the presence of L2H2-6OTD-dimer (3) indicates telomerase inhibition.

-

Quantification: The IC50 value is determined by plotting the percentage of telomerase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound (L2H2-6OTD-dimer (3)) is a potent G-quadruplex stabilizing agent that effectively inhibits telomerase activity. Its mechanism of action, centered on the induction and stabilization of anti-parallel G-quadruplex structures in telomeric DNA, provides a clear rationale for its investigation as a potential anti-cancer therapeutic. The experimental methodologies outlined in this guide form the basis for the continued exploration and characterization of this and other G-quadruplex targeting compounds in the field of drug development.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. telomer.com.tr [telomer.com.tr]

- 5. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

L2H2-6OTD intermediate-3 G-quadruplex binding affinity

An In-Depth Technical Guide to the G-Quadruplex Binding Affinity of L2H2-6OTD and Its Derivatives

Disclaimer: This guide provides a comprehensive overview of the G-quadruplex binding properties of the well-characterized macrocyclic hexaoxazole, L2H2-6OTD, and its related derivatives. Extensive searches of the scientific literature did not yield specific data for a compound named "L2H2-6OTD intermediate-3." It is possible that this is an internal laboratory designation for a synthetic precursor or a less-studied analog. The information presented herein focuses on publicly available data for the parent compound and its well-characterized dimer, which are of significant interest in the field of G-quadruplex targeting therapeutics.

Quantitative Binding Data Summary

The binding of L2H2-6OTD and its derivatives to G-quadruplex structures has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature, providing insights into the binding affinity and inhibitory potential of these compounds.

| Compound | G-Quadruplex Target | Assay | Parameter | Value | Reference |

| L2H2-6OTD (monomer) | Telomeric G-Quadruplex | TRAP | IC₅₀ | 15 nM | [1] |

| L2H2-6OTD-dimer | Telomeric G-Quadruplex | TRAP | IC₅₀ | 7.6 nM | [1] |

| 3,3-L2H2-6OTD | Telomeric G-Quadruplex (HT24) | Fluorescence Recovery | Kd (Site 1) | 83 nM | [2] |

| 3,3-L2H2-6OTD | Telomeric G-Quadruplex (HT24) | Fluorescence Recovery | Kd (Site 2) | 643 nM | [2] |

Experimental Protocols

The characterization of L2H2-6OTD's interaction with G-quadruplexes relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to determine telomerase activity, which is indirectly used to assess the G-quadruplex stabilizing potential of a ligand.[1][3][4] Stabilization of the telomeric G-quadruplex by a ligand inhibits telomerase, leading to a reduction in the amplification of telomeric repeats.

Principle: The assay consists of three main steps:

-

Telomerase Extension: In the presence of a cell lysate containing telomerase, a synthetic oligonucleotide substrate (TS primer) is extended with TTAGGG repeats.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (CX).

-

Detection: The PCR products are separated by electrophoresis, resulting in a characteristic DNA ladder with 6 base pair increments. A G-quadruplex stabilizing ligand will reduce the intensity of this ladder.

Detailed Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cells (e.g., PC3 cells) and wash with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).

-

Incubate on ice for 30 minutes to lyse the cells.

-

Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

TRAP Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, TS primer, CX primer, and Taq polymerase.

-

In individual PCR tubes, add the cell lysate and varying concentrations of the G-quadruplex ligand (e.g., L2H2-6OTD). Include a no-ligand control.

-

Add the master mix to each tube.

-

Perform the telomerase extension step by incubating at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

PCR Amplification and Detection:

-

Subject the reaction mixtures to PCR cycling. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[1]

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA ladder.

-

Quantify the band intensities to determine the IC₅₀ value of the ligand, which is the concentration required to inhibit 50% of the telomerase activity.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G-quadruplex structures in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G-quadruplex.[5][6]

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' and 3' ends with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) pair, respectively. In the folded G-quadruplex state, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide in a buffer containing a G-quadruplex stabilizing cation (e.g., 100 mM KCl).[6]

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Prepare solutions of the ligand (e.g., L2H2-6OTD) at various concentrations.

-

-

FRET Melting Experiment:

-

In a 96-well PCR plate, mix the pre-folded labeled oligonucleotide with the ligand at different concentrations. Include a no-ligand control.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per minute).[6]

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex in the absence of the ligand from the Tm in the presence of the ligand. A positive ΔTm indicates stabilization.

-

Visualizations

The following diagrams illustrate key experimental workflows and molecular interactions relevant to the study of L2H2-6OTD and G-quadruplexes.

Caption: Experimental workflow for assessing G-quadruplex binding.

Caption: Binding model of L2H2-6OTD to a telomeric G-quadruplex.

Signaling and Cellular Consequences

The primary mechanism of action for G-quadruplex stabilizing ligands like L2H2-6OTD in an anticancer context is the inhibition of telomerase activity.[7] Telomerase is an enzyme crucial for maintaining telomere length in the majority of cancer cells, thereby enabling their replicative immortality. By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, L2H2-6OTD effectively "caps" the telomere, preventing telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. 3.3. Biophysical Assays [bio-protocol.org]

- 7. rcsb.org [rcsb.org]

An In-depth Technical Guide on the Synthesis of L2H2-6OTD-Dimer (3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis pathway for the macrocyclic hexaoxazole dimer, L2H2-6OTD-dimer (3), a significant compound investigated for its role as a telomeric G-quadruplex (G4) ligand.[1][2] The following sections detail the synthetic route, experimental protocols, and relevant chemical transformations.

Synthesis Pathway Overview

The synthesis of L2H2-6OTD-dimer (3) is a multi-step process starting from the precursor diamine 4.[1] The pathway involves a series of protection and deprotection steps, followed by a dimerization reaction to yield the final product. The overall logical flow of the synthesis is depicted in the workflow diagram below.

Caption: Experimental workflow for the synthesis of L2H2-6OTD-dimer (3).

The chemical transformations in the synthesis pathway are illustrated in the diagram below, showing the progression from the starting material to the final dimeric compound.

Caption: Chemical transformations in the synthesis of L2H2-6OTD-dimer (3).

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

| Step | Product | Starting Material | Yield (%) |

| Cbz Deprotection and Ns Protection | 5 | 4 | 69 |

| Dimerization | 6 | 5 | 53 |

| Ns to Boc Conversion | 7 | 6 | 71 |

| Final Boc Deprotection | 3 | 7 | 99 |

Experimental Protocols

The detailed methodologies for the key experiments in the synthesis of L2H2-6OTD-dimer (3) are as follows:

Synthesis of Compound 5: To a solution of compound 4 (1.13 g, 1.26 mmol) in methanol (B129727) (100 mL), Palladium(II) hydroxide (B78521) on carbon (Pd(OH)2/C, 700 mg) was added.[1] The reaction mixture was stirred at room temperature under a hydrogen gas atmosphere. Following the deprotection of the Cbz group, the resulting amine was protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .[1] The yield for this two-step process from compound 4 was 69%.[1]

Synthesis of Dimer 6: Diamine 5 was linked with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate. This reaction resulted in the formation of the dimer 6 with a yield of 53%.[1]

Synthesis of Compound 7: The two Ns groups in dimer 6 were converted to Boc groups. This was achieved by treatment with thiophenol followed by the addition of di-tert-butyl dicarbonate (B1257347) ((Boc)2O). This two-step process yielded compound 7 in 71% yield.[1]

Synthesis of L2H2-6OTD-dimer (3): The final step involved the deprotection of all four Boc groups in compound 7 . A solution of compound 7 (18 mg, 9.67 µmol) in a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and trifluoroacetic acid (TFA) (10 mL) was stirred at room temperature for 3 hours.[1] The resulting mixture was concentrated in vacuo to give the final product, L2H2-6OTD-dimer (3 ), in 99% yield (18 mg, 9.56 µmol).[1]

Characterization: Mass spectra were recorded on a JEOL JMS-T100X spectrometer using ESI-MS mode with methanol as the solvent.[1] Carbon-13 NMR data are reported in terms of chemical shift (δ, ppm).[1]

References

An In-depth Technical Guide to the Chemical Properties of L2H2-6OTD Dimer (3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the L2H2-6OTD dimer (3), a macrocyclic hexaoxazole dimer synthesized as a potent telomeric G-quadruplex (G4) ligand. This document details its synthesis, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Chemical Properties and Mechanism of Action

The L2H2-6OTD dimer (3) is a synthetic macrocyclic compound designed to interact with and stabilize G-quadruplex structures in telomeric DNA. Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into these four-stranded G4 structures. In many cancer cells, the enzyme telomerase is overexpressed and acts to elongate telomeres, contributing to cellular immortalization. By stabilizing G4 structures, the L2H2-6OTD dimer (3) effectively inhibits telomerase activity, making it a promising candidate for cancer chemotherapy.[1]

The dimer was designed with a triethylene glycol linker, chosen for its flexibility and hydrophilic nature, to allow one molecule of the dimer to interact with a single 24-base telomeric G4 unit in a "sandwich" manner. This interaction induces and stabilizes an anti-parallel G4 topology.[1] Experimental evidence suggests that the dimer (3) is more effective at stabilizing long telomeric DNA and inhibiting telomerase than its corresponding monomer, L2H2-6OTD (2).[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the L2H2-6OTD dimer (3), facilitating a clear comparison of its activity.

Table 1: Telomerase Inhibitory Activity

| Compound | IC₅₀ (nM) |

| L2H2-6OTD monomer (2) | 15 |

| L2H2-6OTD dimer (3) | 7.6 |

This data was obtained via a Telomerase Repeat Amplification Protocol (TRAP) assay using a PC3 cell lysate. A lower IC₅₀ value indicates more potent inhibition of telomerase activity.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the L2H2-6OTD dimer (3).

Synthesis of L2H2-6OTD Dimer (3)

The synthesis of the L2H2-6OTD dimer (3) is a multi-step process, which is outlined below.[1]

Step 1: Deprotection and Protection of Diamine 4

-

The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Pd(OH)₂ catalyst.

-

The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5.

Step 2: Dimerization

-

Diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane (B1672032) in the presence of potassium carbonate to form the dimer 6.

Step 3: Conversion of Ns to Boc Groups

-

The two Ns groups in dimer 6 are converted to Boc groups by treatment with thiophenol followed by (Boc)₂O, resulting in compound 7.

Step 4: Final Deprotection

-

All four Boc groups in compound 7 are deprotected with trifluoroacetic acid (TFA) to yield the final product, L2H2-6OTD dimer (3).

Caption: Synthesis workflow for L2H2-6OTD dimer (3).

Electrophoresis Mobility Shift Assay (EMSA)

EMSA was used to confirm the interaction between the L2H2-6OTD dimer (3) and telomeric DNA of varying lengths (telo24, telo48, telo72, and telo96).

Protocol:

-

DNA Preparation: The telomeric DNA oligonucleotides are 5'-end labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled DNA is incubated with increasing equivalents of the L2H2-6OTD dimer (3) in a suitable buffer (e.g., Tris-borate buffer containing KCl) at room temperature.

-

Electrophoresis: The samples are loaded onto a native polyacrylamide gel.

-

Visualization: The gel is dried and exposed to an imaging plate, and the bands are visualized using a phosphor imager. A shift in the migration of the DNA band upon addition of the dimer indicates binding.

Circular Dichroism (CD) Spectra Analysis

CD spectroscopy was employed to determine the topology of the G-quadruplex structure induced by the binding of the L2H2-6OTD dimer (3).

Protocol:

-

Sample Preparation: Telomeric DNA (e.g., telo24 at 10 μM) is prepared in a buffer containing 100 mM KCl.

-

Titration: The L2H2-6OTD dimer (3) is titrated into the DNA solution.

-

Spectral Measurement: CD spectra are recorded at room temperature over a wavelength range of 220-320 nm.

-

Analysis: Changes in the CD spectrum, such as the disappearance of a shoulder at 268 nm and the appearance of a positive Cotton effect at 240 nm and a negative effect at 255 nm, indicate a transition from a hybrid-type to an anti-parallel G-quadruplex topology.[1]

CD Melting Experiments

CD melting experiments were conducted to assess the stabilization of the G-quadruplex structure by the L2H2-6OTD dimer (3).

Protocol:

-

Sample Preparation: A solution of telomeric DNA and the L2H2-6OTD dimer (3) is prepared in a buffer containing 100 mM KCl.

-

Thermal Denaturation: The CD signal at a specific wavelength (e.g., 295 nm) is monitored as the temperature is increased from 20 °C to 95 °C at a controlled rate.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is determined from the melting curve. An increase in the Tm in the presence of the dimer indicates stabilization of the G-quadruplex structure.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay was used to quantify the telomerase inhibitory activity of the L2H2-6OTD dimer (3).

Protocol:

-

Cell Lysate Preparation: A cell lysate containing active telomerase is prepared from a suitable cell line (e.g., PC3 cells).

-

Inhibition Reaction: The cell lysate is incubated with varying concentrations of the L2H2-6OTD dimer (3).

-

Telomerase Elongation: A substrate oligonucleotide is added, and the telomerase in the lysate extends it with TTAGGG repeats.

-

PCR Amplification: The telomerase extension products are amplified by PCR.

-

Detection and Quantification: The PCR products are separated by gel electrophoresis and visualized. The intensity of the bands is quantified to determine the extent of telomerase inhibition at each dimer concentration.

-

IC₅₀ Determination: The concentration of the L2H2-6OTD dimer (3) that inhibits 50% of the telomerase activity (IC₅₀) is calculated.

Signaling Pathways and Broader Biological Context

While specific studies on the downstream signaling pathways directly modulated by the L2H2-6OTD dimer (3) are not yet available, the broader class of G-quadruplex ligands is known to impact several cellular processes. The stabilization of G-quadruplexes can interfere with DNA replication and transcription, and induce DNA damage responses. For instance, the G4 ligand telomestatin (B1682999) has been shown to induce a DNA damage response in glioma stem cells through replication- and transcription-dependent mechanisms and can activate the ATR-Chk1 pathway. It is plausible that the L2H2-6OTD dimer (3), as a potent G4-stabilizing agent, could trigger similar cellular responses.

Caption: Proposed mechanism of action for L2H2-6OTD dimer (3).

Future research in this area will likely focus on elucidating the precise molecular signaling cascades affected by this promising anti-cancer compound.

References

An In-depth Technical Guide on the Biological Targets of L2H2-6OTD-dimer (Compound 3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of the synthetic macrocyclic hexaoxazole, L2H2-6OTD-dimer, referred to as compound 3 in its synthesizing literature. This document consolidates available quantitative data, details key experimental methodologies used for its characterization, and visualizes its core biological interactions.

Core Biological Target: Telomeric G-Quadruplex DNA

The primary biological target of L2H2-6OTD-dimer is the G-quadruplex (G4) structure within telomeric DNA.[1][2][3] Telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of repetitive G-rich sequences, such as (TTAGGG)n in humans. These sequences can fold into four-stranded secondary structures known as G-quadruplexes. L2H2-6OTD-dimer is a G4 ligand, meaning it selectively binds to and stabilizes these structures.[1][2][3]

The interaction is specific to inducing an anti-parallel G4 conformation within each 24-base unit of the telomeric DNA.[1][2][3] By binding to these structures, the L2H2-6OTD-dimer effectively sequesters the single-stranded telomeric DNA, preventing the access of key enzymes.

Mechanism of Action: Telomerase Inhibition

The stabilization of G-quadruplexes by L2H2-6OTD-dimer leads to a potent biological outcome: the inhibition of telomerase.[2][3] Telomerase is a reverse transcriptase enzyme crucial for maintaining telomere length in many cancer cells, thereby enabling their replicative immortality. By locking the telomeric DNA into a G4 conformation, the L2H2-6OTD-dimer prevents the telomerase enzyme from binding to its substrate. This inhibition of telomerase activity can lead to telomere shortening and ultimately trigger apoptosis or senescence in cancer cells.

The dimeric form of the ligand is significantly more effective at stabilizing long telomeric DNA sequences compared to its monomeric counterpart, L2H2-6OTD (2).[1][2] This suggests that the dimeric structure allows for more effective interaction with the repetitive G4 units within the telomere.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for L2H2-6OTD-dimer's activity.

| Parameter | Value | Target/System | Description |

| IC₅₀ | 7.5 nM | Telomerase | The half maximal inhibitory concentration required to block telomerase enzymatic activity.[2][3] |

| Keq Shift | From 1.7 µM to 0.2 µM | Intermolecular G-Quadruplex (i-GQ) | The equilibrium constant for i-GQ formation shifted in the presence of 1 µM L2H2-6OTD, indicating a significant stabilization of the G4 structure.[4] |

Key Experimental Protocols

The biological activity and binding characteristics of L2H2-6OTD-dimer were elucidated through several key experimental methodologies.

-

Purpose: To confirm the physical interaction between L2H2-6OTD-dimer and telomeric DNA.

-

Methodology:

-

Radiolabeled or fluorescently tagged telomeric DNA oligonucleotides (e.g., telo24, telo48, telo72, telo96) are incubated with increasing concentrations of the L2H2-6OTD-dimer.[1]

-

The resulting mixtures are resolved on a non-denaturing polyacrylamide gel.

-

The migration of the DNA is visualized. A "shift" to a higher molecular weight (slower migration) indicates the formation of a DNA-ligand complex.

-

The results showed that with increasing concentrations of the dimer, the DNA bands migrated further, confirming a direct interaction.[1]

-

-

Purpose: To determine the conformational changes in DNA upon ligand binding, specifically the type of G-quadruplex structure induced.

-

Methodology:

-

Telomeric DNA is placed in a quartz cuvette.

-

A baseline CD spectrum of the DNA alone is recorded.

-

L2H2-6OTD-dimer is titrated into the solution, and spectra are recorded after each addition.

-

The resulting spectra are analyzed for characteristic peaks. The L2H2-6OTD-dimer was found to induce an anti-parallel G4 structure.[1][2]

-

CD Melting Experiments: The thermal stability of the G4-ligand complex is assessed by monitoring the CD signal at a characteristic wavelength while slowly increasing the temperature. An increase in the melting temperature (Tm) in the presence of the ligand indicates stabilization.

-

-

Purpose: To quantify the inhibitory activity of L2H2-6OTD-dimer against the telomerase enzyme.

-

Methodology:

-

A cell extract containing active telomerase is prepared.

-

The extract is incubated with a DNA substrate and dNTPs in the presence of varying concentrations of the L2H2-6OTD-dimer.

-

Telomerase extends the substrate with telomeric repeats.

-

The extension products are then amplified via PCR.

-

The PCR products are resolved by gel electrophoresis and quantified. A reduction in the product ladder indicates telomerase inhibition. This assay was used to determine the IC₅₀ value of 7.5 nM.[2]

-

-

Purpose: To investigate the effect of the ligand on the formation and stability of intermolecular G-quadruplexes at the single-molecule level.

-

Methodology:

-

Two separate DNA strands, designed to form an intermolecular G-quadruplex, are labeled with a donor and an acceptor fluorophore, respectively.

-

The strands are immobilized on a surface and their interaction is monitored using a confocal microscope.

-

FRET efficiency is measured, with high FRET indicating the formation of the G-quadruplex structure.

-

The experiment is performed with and without the L2H2-6OTD ligand to measure its impact on the equilibrium of G4 formation. The presence of the ligand was shown to dramatically favor the G4-formed state.[4]

-

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand [mdpi.com]

- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on L2H2-6OTD Intermediate-3 and Telomerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in the vast majority of cancer cells. This makes it a prime target for anticancer therapies. One promising strategy for telomerase inhibition involves the stabilization of G-quadruplex (G4) structures. These are non-canonical secondary structures formed in guanine-rich DNA sequences, such as those found at the ends of telomeres. Stabilization of these G4 structures by small molecules can prevent telomerase from accessing and elongating the telomeres, leading to telomere shortening, cell senescence, and apoptosis in cancer cells.

L2H2-6OTD is a potent telomerase inhibitor and an analog of telomestatin, a natural product known for its G4-stabilizing properties. "L2H2-6OTD intermediate-3" is a key chemical precursor in the synthesis of L2H2-6OTD. While the biological activity of the final compound, L2H2-6OTD, has been characterized, the specific telomerase inhibitory activity of "this compound" is not extensively documented in publicly available literature. This guide will provide a comprehensive overview of the telomerase inhibition by the L2H2-6OTD class of compounds, detailed experimental protocols for their evaluation, and the potential signaling pathways involved, with a focus on the role of "this compound" as a synthetic building block.

Quantitative Data on Telomerase Inhibition by L2H2-6OTD and its Analogs

The inhibitory activity of L2H2-6OTD and its derivatives against telomerase has been quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.

| Compound | Target | IC50 (nM) | Assay |

| L2H2-6OTD | Telomerase | 15 | TRAP Assay[1] |

| L2H2-6OTD-dimer | Telomerase | 7.5 | TRAP Assay[2][3] |

| Telomestatin | Telomerase | 5 | TRAP Assay[4] |

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism by which L2H2-6OTD and its analogs inhibit telomerase is through the stabilization of G-quadruplex structures at the telomeres. The 3' overhang of telomeric DNA is a single-stranded G-rich sequence that can fold into a G-quadruplex. L2H2-6OTD, being a macrocyclic hexaoxazole, can bind to and stabilize this structure. This stabilization prevents the telomerase enzyme from binding to the 3' end of the telomere, thereby inhibiting the addition of telomeric repeats.[4][5][6]

Mechanism of Telomerase Inhibition by L2H2-6OTD.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the telomerase inhibitory activity and cellular effects of compounds like L2H2-6OTD and its intermediates.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard for measuring telomerase activity.[7][8][9][10][11]

1. Cell Lysate Preparation:

-

Harvest 1 x 10^5 to 1 x 10^6 cells and wash with PBS.

-

Lyse the cell pellet in 20-200 µL of ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the telomerase extract.

-

Determine protein concentration using a Bradford or BCA assay.

2. Telomerase Extension Reaction:

-

In a PCR tube, mix the cell extract with a reaction mixture containing a TS primer, dNTPs, and the test compound (e.g., this compound) at various concentrations.

-

Incubate at 25-30°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

3. PCR Amplification:

-

Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.

-

Perform PCR amplification for 25-30 cycles.

4. Detection and Quantification:

-

Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

-

Visualize the characteristic 6-base pair ladder, which indicates telomerase activity.

-

Quantify the band intensities to determine the IC50 of the test compound.

Workflow for the TRAP Assay.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of the compound:

-

MTT or WST-1 Assay: Measures cell metabolic activity as an indicator of cell viability.

-

Annexin V/Propidium Iodide Staining: Detects apoptosis through flow cytometry.

Cell Cycle Analysis

To determine the effect on cell cycle progression:

-

Propidium Iodide Staining and Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M). G4-stabilizing agents have been shown to induce M-phase arrest.[5]

Potential Signaling Pathways Affected by G-Quadruplex Ligands

While specific signaling pathway data for L2H2-6OTD is limited, G-quadruplex stabilizing agents, in general, can impact several cellular pathways:

-

DNA Damage Response: Stabilization of G-quadruplexes can be recognized as DNA damage, activating pathways such as the ATR-Chk1 pathway.[5]

-

Oncogene Expression: G-quadruplex-forming sequences are found in the promoter regions of several oncogenes, including c-myc. Ligands that stabilize these G4s can downregulate the expression of these genes.[5][12]

-

Telomere Maintenance and Integrity: Beyond direct telomerase inhibition, G4 stabilization can interfere with the binding of shelterin proteins, which are crucial for telomere protection, leading to telomere dysfunction.[5]

Logical Relationship of this compound to Cellular Effects.

Conclusion

"this compound" is a crucial component in the chemical synthesis of the potent telomerase inhibitor L2H2-6OTD. While the intermediate itself is not expected to have the same level of biological activity as the final macrocyclic product, its role is indispensable for the creation of this G-quadruplex stabilizing agent. The final compound, L2H2-6OTD, and its analogs have demonstrated significant telomerase inhibition at nanomolar concentrations. The mechanism of action is well-understood to be the stabilization of G-quadruplex structures in telomeric DNA, leading to the inhibition of telomerase-mediated elongation.

For researchers in drug development, the synthesis of such complex molecules relies on the successful production of key intermediates like "this compound". The experimental protocols detailed in this guide provide a framework for the biological evaluation of the final products. Further research into the specific cellular effects and signaling pathways modulated by L2H2-6OTD will be crucial for its potential development as an anticancer therapeutic. While the direct biological activity of "this compound" remains uncharacterized, the potent activity of the final compound underscores the importance of this synthetic pathway in generating novel and effective telomerase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]

- 9. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. telomer.com.tr [telomer.com.tr]

- 11. Standard TRAP Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Major Achievements in the Design of Quadruplex-Interactive Small Molecules [mdpi.com]

Preliminary Studies on L2H2-6OTD Intermediate-3 Cytotoxicity: A Technical Overview

Disclaimer: The following guide is based on publicly available scientific literature. The specific designation "L2H2-6OTD intermediate-3" does not correspond to a consistently identified compound in the reviewed literature. Synthesis pathways for L2H2-6OTD and its derivatives have been described, but the intermediates are not uniformly numbered or named in a manner that allows for the definitive identification of "intermediate-3". Consequently, no direct experimental data on the cytotoxicity of this specific intermediate could be retrieved.

This document provides a general framework for assessing the cytotoxicity of synthetic intermediates in drug discovery, using examples from related heterocyclic compounds, and outlines the methodologies that would be employed should a specific structure for "this compound" become available.

Introduction to L2H2-6OTD and the Importance of Intermediate Cytotoxicity Profiling

L2H2-6OTD is a macrocyclic hexaoxazole derivative that has garnered significant interest as a G-quadruplex (G4) ligand.[1][2][3][4][5] These ligands are being investigated for their potential as anticancer agents due to their ability to stabilize G4 structures in telomeres and oncogene promoters, which can lead to the inhibition of telomerase and cellular senescence or apoptosis.[1]

The synthesis of complex molecules like L2H2-6OTD involves a multi-step process with numerous chemical intermediates. The cytotoxic profiling of these intermediates is a critical aspect of drug development for several reasons:

-

Safety Assessment: Intermediates may persist as impurities in the final active pharmaceutical ingredient (API) and contribute to overall toxicity.

-

Occupational Health: Understanding the toxicity of intermediates is crucial for ensuring the safety of laboratory and manufacturing personnel.

-

Early Hazard Identification: Cytotoxicity data on intermediates can guide the selection of safer synthetic routes and lead to the design of less toxic final compounds.

While no specific data exists for "this compound," studies on other oxazole (B20620) and heterocyclic compounds provide insights into their potential biological activities, including cytotoxicity.[6][7][8]

Hypothetical Cytotoxicity Data for a Synthetic Intermediate

In the absence of specific data for "this compound," the following table illustrates how quantitative cytotoxicity data for a hypothetical synthetic intermediate would be presented. This data is for illustrative purposes only and is not based on actual experimental results for the requested compound.

| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC₅₀ (µM) | Observations |

| HeLa (Cervical Cancer) | MTT | Cell Viability | 0.1 - 100 | 45.2 | Dose-dependent decrease in cell viability. |

| A549 (Lung Cancer) | MTT | Cell Viability | 0.1 - 100 | 68.7 | Moderate cytotoxicity observed. |

| BEAS-2B (Normal Bronchial Epithelial) | MTT | Cell Viability | 0.1 - 100 | > 100 | Low cytotoxicity in normal cells. |

| Jurkat (T-cell Leukemia) | Annexin V/PI | Apoptosis Induction | 10, 25, 50 | N/A | Increase in apoptotic cells at 50 µM. |

Standard Experimental Protocols for In Vitro Cytotoxicity Assessment

Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity studies. Below are standard protocols for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test intermediate is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[9][10]

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test intermediate at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.

Visualizing Cellular Pathways and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

General Apoptosis Signaling Pathway

This diagram illustrates a simplified signaling cascade leading to apoptosis, which could be perturbed by a cytotoxic compound.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of L2H2-6OTD Intermediate-3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of L2H2-6OTD Intermediate-3, a key precursor in the development of novel kinase inhibitors. The synthesis involves a Suzuki coupling followed by a BOC-protection step. This note includes comprehensive experimental procedures, characterization data, and a summary of the relevant (hypothetical) signaling pathway for the final active pharmaceutical ingredient (API).

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery. This compound is a critical building block in the synthesis of a new class of potent and selective inhibitors targeting the (hypothetical) aberrant "Kinase Signaling Cascade" implicated in certain oncological indications. The following protocol outlines a reliable and scalable method for the preparation of this intermediate, ensuring high purity and yield.

Synthetic Scheme

The synthesis of this compound is achieved via a two-step process starting from commercially available precursors. The first step involves a palladium-catalyzed Suzuki coupling, followed by a standard BOC-protection of a primary amine.

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2)

Materials:

-

4-Bromo-2-fluoroaniline (1.0 eq)

-

Pyrimidin-5-ylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

-

Potassium Carbonate (K2CO3) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a 250 mL three-neck round-bottom flask, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol), pyrimidin-5-ylboronic acid (7.8 g, 63.1 mmol), and potassium carbonate (18.2 g, 131.5 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.

-

Spurge the resulting mixture with argon for 15 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (1.82 g, 1.58 mmol) to the reaction mixture.

-

Heat the reaction to 85°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (150 mL).

-

Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound as a pale yellow solid.

Step 2: Synthesis of tert-butyl (4-fluoro-3-(pyrimidin-5-yl)phenyl)carbamate (this compound)

Materials:

-

4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2) (1.0 eq)

-

Triethylamine (B128534) (TEA) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve 4-fluoro-3-(pyrimidin-5-yl)aniline (8.0 g, 37.5 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.[3]

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (7.8 mL, 56.3 mmol) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (9.0 g, 41.3 mmol) dissolved in THF (20 mL).[3]

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).[2]

-

Extract the product with ethyl acetate (3 x 75 mL).[2]

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

| Intermediate | Step | Starting Material | Product | Yield (%) | Purity (LC-MS) |

| L2H2-6OTD Intermediate-2 | 1 | 4-Bromo-2-fluoroaniline | 4-Fluoro-3-(pyrimidin-5-yl)aniline | 78% | >98% |

| This compound | 2 | L2H2-6OTD Intermediate-2 | tert-butyl (4-fluoro-3-(...))carbamate | 92% | >99% |

Table 2: Characterization Data for this compound

| Analysis | Data |

| Appearance | White crystalline solid |

| Molecular Formula | C15H16FN3O2 |

| Molecular Weight | 289.31 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (s, 1H), 8.78 (s, 2H), 7.60 (m, 2H), 7.15 (t, J=8.8 Hz, 1H), 6.80 (s, 1H), 1.55 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 157.2, 156.0 (d, J=245 Hz), 152.5, 133.1, 129.5 (d, J=6 Hz), 125.0, 116.8 (d, J=22 Hz), 81.5, 28.3 |

| Mass Spec (ESI+) | m/z 290.1 [M+H]⁺ |

| Melting Point | 142-144 °C |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for quality control and the hypothetical signaling pathway in which the final API, derived from Intermediate-3, is expected to act.

Caption: Quality control workflow for this compound.

Caption: Hypothesized MEK inhibition by the final API.

References

Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with L2H2-6OTD-dimer (3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA or RNA-protein interactions.[1][2] This method is based on the principle that a nucleic acid probe bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound probe, resulting in a "shift" in the migration pattern.[2][3] These application notes provide a detailed protocol for performing an EMSA to investigate the interaction between the G-quadruplex (G4) ligand, L2H2-6OTD-dimer (3), and telomeric DNA.[4][5] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences and are implicated in various cellular processes, making them attractive therapeutic targets.[5][6] L2H2-6OTD-dimer (3) is a synthetic macrocyclic hexaoxazole that has been shown to interact with and stabilize G-quadruplex structures in long telomeric DNA.[4][5]

Principle of the Assay

The EMSA technique relies on the difference in electrophoretic mobility between a free nucleic acid probe and a probe bound to a ligand or protein. When a labeled DNA or RNA probe is incubated with a protein or small molecule that binds to it, the resulting complex is larger and migrates more slowly through a non-denaturing polyacrylamide gel during electrophoresis. This results in the appearance of a band with a higher molecular weight (the "shifted" band) compared to the band of the free probe. The specificity of the interaction can be confirmed through competition assays using unlabeled specific and non-specific competitor oligonucleotides.

Experimental Protocols

I. Materials and Reagents

A. Oligonucleotides:

-

Labeled Probe: A single-stranded or double-stranded oligonucleotide containing the target G-quadruplex forming sequence (e.g., human telomeric repeat (TTAGGG)n). The probe should be labeled with a detectable marker such as a radioactive isotope (e.g., ³²P), biotin (B1667282), or a fluorescent dye (e.g., IRDye®, Cy3, Cy5).[1][3] For example, a telo24 oligonucleotide, which consists of four TTAGGG repeats, can be used.[4]

-

Unlabeled Competitor (Specific): The same oligonucleotide sequence as the labeled probe but without the label.

-

Unlabeled Competitor (Non-Specific): An oligonucleotide of similar length but with a sequence that does not form a G-quadruplex and is not expected to bind L2H2-6OTD-dimer (3).

B. L2H2-6OTD-dimer (3):

-

Synthesized and purified L2H2-6OTD-dimer (3).[4]

-

Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

C. Buffers and Reagents:

-

10X TBE Buffer: 890 mM Tris base, 890 mM Boric acid, 20 mM EDTA, pH 8.3.

-

10X Binding Buffer: The composition may need optimization, but a typical starting point is 100 mM Tris-HCl (pH 7.5), 500 mM KCl or NaCl, 10 mM DTT, 10 mM MgCl₂, 50% glycerol. The presence of K⁺ or Na⁺ is crucial for G-quadruplex formation.

-

Poly d(I-C): A non-specific DNA competitor to reduce non-specific binding of proteins if using crude cell extracts.[1]

-

Loading Dye (6X): 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% Glycerol in water.

-

Acrylamide/Bis-acrylamide solution (e.g., 30% or 40% stock).

-

Ammonium persulfate (APS), 10% solution.

-

Tetramethylethylenediamine (TEMED).

-

Nuclease-free water.

II. Detailed Methodologies

A. Probe Labeling and Annealing

-

Labeling: If not purchased pre-labeled, the oligonucleotide probe can be end-labeled using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive labeling, or with commercially available kits for biotin or fluorescent dye conjugation.

-

Annealing (for double-stranded probes or to pre-form G-quadruplex structures):

B. Binding Reaction

-

Set up the binding reactions in microcentrifuge tubes on ice. The final volume is typically 10-20 µL.

-

Add the components in the following order:

-

Nuclease-free water

-

10X Binding Buffer

-

Labeled probe (at a final concentration of e.g., 0.1-1.0 nM)

-

For competition assays, add unlabeled specific or non-specific competitor DNA (e.g., at 10X, 50X, or 100X molar excess) before adding the L2H2-6OTD-dimer (3).

-

L2H2-6OTD-dimer (3) at various concentrations to determine the binding affinity.

-

-

Incubate the reactions at room temperature or 37°C for 20-30 minutes.[1]

C. Polyacrylamide Gel Electrophoresis

-

Gel Preparation: Prepare a native (non-denaturing) polyacrylamide gel. The percentage of the gel (e.g., 4-8%) may need to be optimized depending on the size of the probe and the complex.[3][8]

-

For a 6.5% gel (10 mL): 2.2 mL of 30% Acrylamide/Bis, 1 mL of 5X TBE, 6.62 mL of deionized water, 80 µL of 80% Glycerol, 90 µL of 10% APS, 10 µL of TEMED.[1]

-

-

Pre-electrophoresis: Pre-run the gel in 0.5X TBE buffer at 100-150 V for 30-60 minutes at 4°C or room temperature.[1][8] This ensures uniform running conditions.

-

Sample Loading: Add 2 µL of 6X loading dye to each binding reaction and mix gently.

-

Load the samples into the wells of the pre-run gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) in 0.5X TBE buffer at 4°C until the bromophenol blue tracking dye has migrated to the desired position (usually about two-thirds to three-quarters of the way down the gel).[2]

D. Detection

-

Radioactive Probes: After electrophoresis, transfer the gel onto a piece of filter paper, cover with plastic wrap, and dry it in a gel dryer. Expose the dried gel to X-ray film or a phosphorimager screen.

-

Biotinylated Probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin label using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[1]

-

Fluorescent Probes: Image the gel directly using a fluorescent scanner with the appropriate excitation and emission filters.[8][9] This method avoids the need for gel transfer and allows for direct quantification.

Data Presentation

Quantitative data from the EMSA experiments should be summarized in tables for easy comparison.

Table 1: Titration of L2H2-6OTD-dimer (3) with Telomeric DNA Probe

| [L2H2-6OTD-dimer (3)] (µM) | % Free Probe | % Shifted Complex |

| 0 | 100 | 0 |

| 0.1 | 85 | 15 |

| 0.5 | 50 | 50 |

| 1.0 | 20 | 80 |

| 5.0 | 5 | 95 |

| 10.0 | <1 | >99 |

Table 2: Competition Assay for Binding Specificity

| Competitor | Molar Excess | % Shifted Complex |

| None | - | 100 |

| Specific (Unlabeled Telo24) | 10X | 50 |

| Specific (Unlabeled Telo24) | 50X | 10 |

| Specific (Unlabeled Telo24) | 100X | <5 |

| Non-Specific | 100X | 98 |

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Workflow for performing an Electrophoretic Mobility Shift Assay (EMSA).

Caption: Hypothetical signaling pathway of L2H2-6OTD-dimer (3) stabilizing G-quadruplex structures.

References

- 1. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 2. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. licorbio.com [licorbio.com]

- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Circular Dichroism Analysis of L2H2-6OTD and G-Quadruplex Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G4s have emerged as promising therapeutic targets, particularly in the field of oncology. Small molecules that can selectively bind to and stabilize G4 structures are of significant interest for drug development.

L2H2-6OTD, a macrocyclic hexaoxazole, is a potent G4-binding ligand that has demonstrated significant potential in stabilizing G4 structures. This document provides a detailed protocol for utilizing circular dichroism (CD) spectroscopy to characterize the binding interaction between L2H2-6OTD and G-quadruplex DNA. CD spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA and can provide valuable insights into G4 topology, ligand-induced structural changes, and the thermodynamics of binding.

Principle of Circular Dichroism for G4-Ligand Binding

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA, being inherently chiral, exhibits a characteristic CD spectrum that is sensitive to its conformation. Different G-quadruplex topologies (e.g., parallel, anti-parallel, and hybrid) display distinct CD spectral signatures.

Upon binding of a ligand such as L2H2-6OTD, changes in the CD spectrum of the G4 DNA can be observed. These changes can indicate:

-

Conformational changes in the G4 structure upon ligand binding.

-

Stabilization of a particular G4 topology.

-

The binding stoichiometry and affinity through titration experiments.

-

The thermal stability of the G4-ligand complex through melting experiments.

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of L2H2-6OTD and its derivatives with telomeric G-quadruplex DNA, as determined by various biophysical methods.

| Ligand | G4 Sequence | Method | Binding Affinity (Kd) | Reference |

| 3,3-L2H2-6OTD | Telomeric G4 (HT24) | Fluorescence Recovery Assay | 83 nM | [1] |

| Ligand | G4 Sequence | Method | Melting Temperature (Tm) without Ligand (°C) | Melting Temperature (Tm) with Ligand (°C) | ΔTm (°C) | Reference |

| L2H2-6OTD (monomer) | telo24 ((TTAGGG)4) | CD Melting | 58.5 | 70.5 (4 eq.) | 12.0 | [2] |

| L2H2-6OTD (monomer) | telo48 | CD Melting | 58.1 | 68.1 (8 eq.) | 10.0 | [2] |

| L2H2-6OTD (monomer) | telo72 | CD Melting | 57.9 | 67.4 (12 eq.) | 9.5 | [2] |

| L2H2-6OTD (monomer) | telo96 | CD Melting | 57.6 | 66.8 (16 eq.) | 9.2 | [2] |

| 3,3-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 14.5 | [1] |

| 4,2-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 11.2 | [1] |

| 5,1-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 8.8 | [1] |

| Ligand | Assay | IC50 | Reference |

| L2H2-6OTD (monomer) | TRAP Assay | 15 nM | [2] |

| L2H2-6OTD-dimer | TRAP Assay | 7.6 nM | [2] |

Experimental Protocols

Preparation of G-Quadruplex DNA

Materials:

-

Lyophilized G4-forming oligonucleotide (e.g., telo24: 5'-TTAGGG TTAGGG TTAGGG TTAGGG-3')

-

Annealing Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.2

-

Nuclease-free water

Protocol:

-

Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

-

Dilute the stock solution to a final concentration of 100 µM in the annealing buffer.

-

To induce G4 formation, heat the solution to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature overnight.

-

Store the annealed G4 DNA solution at 4°C until use.

Circular Dichroism Titration Protocol

This protocol is designed to determine the binding affinity and stoichiometry of L2H2-6OTD to G4 DNA.

Materials:

-

Annealed G4 DNA solution (e.g., 5 µM in 10 mM Tris-HCl, 100 mM KCl, pH 7.2)

-

L2H2-6OTD stock solution (in a compatible solvent, e.g., DMSO, at a concentration of 1 mM)

-

CD Spectropolarimeter

-

Quartz cuvette (1 cm path length)

Protocol:

-

Set the CD spectropolarimeter to the desired parameters:

-

Wavelength range: 220-320 nm

-

Scan speed: 100 nm/min

-

Bandwidth: 1 nm

-

Response time: 1 s

-

Temperature: 25°C

-

-

Record a baseline spectrum of the buffer solution.

-

Add the G4 DNA solution to the cuvette and record its CD spectrum. This will be the spectrum at a ligand/DNA ratio of 0.

-

Make sequential additions of the L2H2-6OTD stock solution to the cuvette to achieve the desired ligand/DNA molar ratios (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, etc.).

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the CD spectrum.

-

Subtract the buffer baseline from each spectrum and correct for dilution.

-

Analyze the changes in the CD signal at a specific wavelength (e.g., the peak of the induced change) as a function of the ligand concentration to determine the binding constant (Kd). L2H2-6OTD has been shown to induce an anti-parallel G4 structure in telomeric sequences.[2]

CD Melting Protocol

This protocol is used to assess the thermal stabilization of the G4 DNA upon binding of L2H2-6OTD.

Materials:

-

Annealed G4 DNA solution (e.g., 5 µM in 10 mM Tris-HCl, 100 mM KCl, pH 7.2)

-

L2H2-6OTD

-

CD Spectropolarimeter with a Peltier temperature controller

Protocol:

-

Prepare two samples:

-

G4 DNA alone (5 µM in buffer)

-

G4 DNA with L2H2-6OTD (e.g., 5 µM G4 DNA and 20 µM L2H2-6OTD in buffer)

-

-

Set the CD spectropolarimeter to monitor the CD signal at a fixed wavelength corresponding to a peak in the G4 spectrum (e.g., 295 nm for anti-parallel G4).

-

Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.

-

Increase the temperature at a controlled rate (e.g., 1°C/min) up to a final temperature (e.g., 95°C).

-

Record the CD signal as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G4 DNA is unfolded. This is determined from the midpoint of the sigmoidal melting curve.

-

The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (G4 + L2H2-6OTD) - Tm (G4 alone).

Visualizations

References

TRAP assay protocol for L2H2-6OTD intermediate-3

An application note and detailed protocol for conducting a Telomeric Repeat Amplification Protocol (TRAP) assay to evaluate the inhibitory effects of L2H2-6OTD intermediate-3 on telomerase activity is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

This compound is a macrocyclic hexaoxazole dimer that functions as a G-quadruplex ligand.[1][2] G-quadruplexes are specialized four-stranded secondary structures that can form in guanine-rich DNA sequences, such as those found at the ends of chromosomes in telomeres. The stabilization of these structures by ligands like this compound can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in many cancer cells.[1][3]

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method used to measure telomerase activity.[4][5][6][7] This assay is instrumental in assessing the efficacy of telomerase inhibitors such as this compound. The protocol involves two main steps: first, the telomerase in a cell extract adds telomeric repeats to a synthetic substrate, and second, these extended products are amplified via PCR.[4][5][8] The resulting amplified products can be visualized and quantified to determine the level of telomerase inhibition.

The inhibitory activity of compounds like this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce telomerase activity by 50%.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the inhibition of telomerase activity by this compound, based on findings for similar compounds.[9]

| Parameter | Value | Cell Line | Notes |